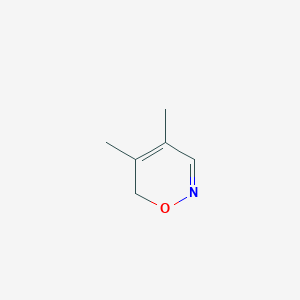
4,5-Dimethyl-6H-1,2-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-6H-1,2-oxazine is a heterocyclic organic compound that features a six-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90 °C) to form oxazolines, which can then be oxidized to oxazines using reagents like manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. For example, the use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazines in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-6H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazines using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazines to their corresponding amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various substituted oxazines, amines, and other heterocyclic compounds.
Scientific Research Applications
4,5-Dimethyl-6H-1,2-oxazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6H-1,2-oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,6-Dihydro-2H-1,2-oxazine: Another member of the oxazine family with similar structural features but different reactivity and applications.
1,4-Oxazine: A related compound with a different arrangement of heteroatoms and double bonds.
Isoxazoles: Compounds with a similar ring structure but differing in the position of the nitrogen and oxygen atoms.
Uniqueness: 4,5-Dimethyl-6H-1,2-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
7388-92-3 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4,5-dimethyl-6H-oxazine |
InChI |
InChI=1S/C6H9NO/c1-5-3-7-8-4-6(5)2/h3H,4H2,1-2H3 |
InChI Key |
HURDEKPZCGSSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NOC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


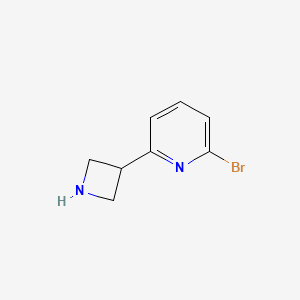
![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)


![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
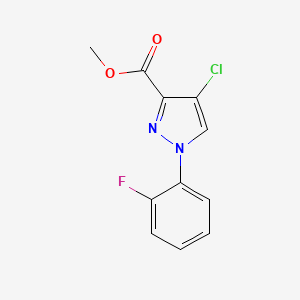
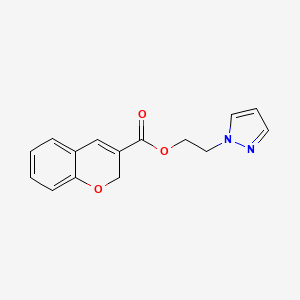
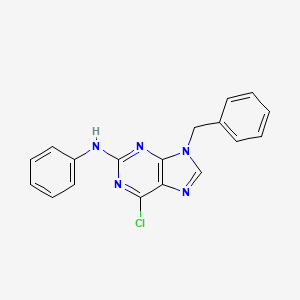
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
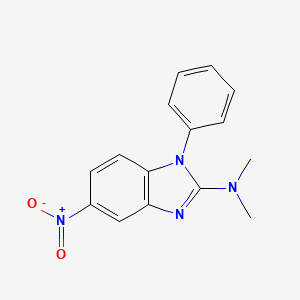
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)

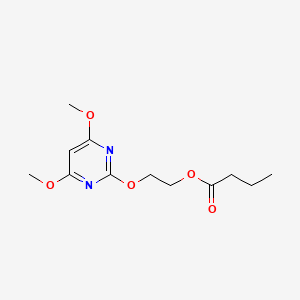
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
